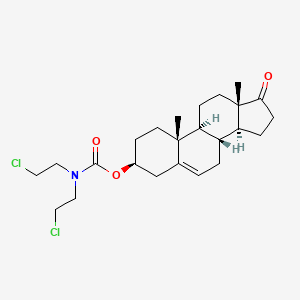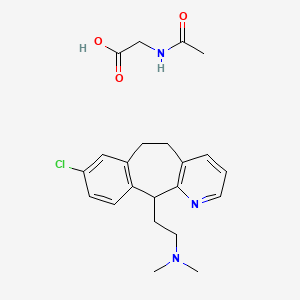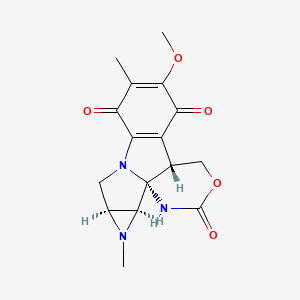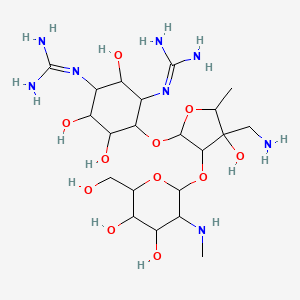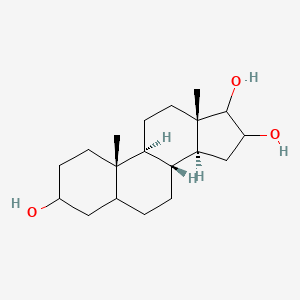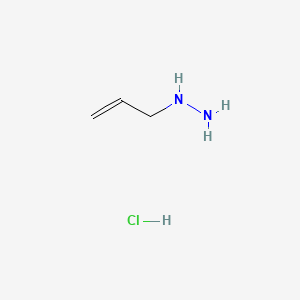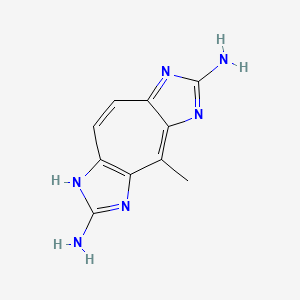
Parazoanthoxanthin A
Vue d'ensemble
Description
Parazoanthoxanthin A (ParaA) is a fluorescent pigment belonging to the group of zoanthoxanthins . It is a potent acetylcholinesterase inhibitor and may also bind to nicotinic acetylcholine receptors (nAChRs) . It is a nitrogenous pigment that shows a broad range of biological activity, including the ability to bind to DNA .
Synthesis Analysis
The synthesis of this compound involves a one-step process from 2-aminoimidazole . The key step involves hydroxyalkylation of the C3N3 heterocycle with acetaldehydes and pyruvic acid .Molecular Structure Analysis
This compound has a molecular formula of C10H10N6 . Its average mass is 214.227 Da and its monoisotopic mass is 214.096695 Da .Chemical Reactions Analysis
This compound is known to interact with nicotinic acetylcholine receptors (nAChRs) . The data analysis implies a stoichiometry of 1:1 in the interaction between ParaA and Torpedo nAChR .Applications De Recherche Scientifique
DNA Interaction and Inhibition of DNA Polymerase
Parazoanthoxanthin A, a fluorescent yellow pigment from the zoanthoxanthins group, exhibits significant biological activity, including the ability to bind to DNA. A study by Pasic et al. (2001) found that it exhibits two modes of DNA binding: intercalation and an electrostatic mode. This compound also showed an inhibitory effect on DNA polymerase in vitro (Pasic, Sepčič, Turk, Maček, & Poklar, 2001).
Modulation of Nicotinic Acetylcholine Receptors
This compound has been studied for its effects on nicotinic acetylcholine receptors, which are implicated in various nervous system disorders. Rozman et al. (2010) discovered that it dose-dependently reduced acetylcholine-induced currents in Torpedo nicotinic acetylcholine receptors, suggesting a potential role in modulating these receptors (Rozman, Aráoz, Sepčič, Molgó, & Šuput, 2010).
Photophysical Properties
This compound, due to its intense fluorescence and acidochromism, has been studied for its structural and photophysical properties. Benassi & Benassi (2020) conducted research to understand its electronic and photophysical properties, revealing its environmentally sensitive, quadrupolar nature, indicating potential applications in molecular systems (Benassi & Benassi, 2020).
Anticholinesterase Activity
The anticholinesterase activity of this compound has been explored, with findings by Sepčič et al. (1998) showing it to be a competitive inhibitor of cholinesterases. This suggests potential applications in the treatment of conditions related to cholinesterase activity (Sepčič, Turk, & Maček, 1998).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been a subject of study to understand their biological and chemical properties. For instance, Cariello et al. (1973) confirmed the structure of zoanthoxanthin, a related compound, through chemical and X-ray crystallographic analysis (Cariello, Crescenzi, Prota, Giordano, & Mazzarella, 1973).
Metabolomic Profiling
Metabolomic profiling of this compound has also been conducted to understand its chemical divergence and potential ecological roles. Cachet et al. (2014) used this approach to assess the chemical diversity of different morphotypes of Parazoanthus axinellae, a source of this compound (Cachet, Genta‐Jouve, Ivanisevic, Chevaldonné, Sinniger, Culioli, Pérez, & Thomas, 2014).
Orientations Futures
While specific future directions for Parazoanthoxanthin A are not mentioned in the sources, there is a general trend in the field of macrocycles (which includes molecules like this compound) towards developing therapeutic agents that are larger than traditional small molecules . This is due to an increase in the molecular complexity of drug targets. Macrocycles are now recognized as molecules that are capable of interrogating extended protein interfaces .
Propriétés
Numéro CAS |
53823-11-3 |
|---|---|
Formule moléculaire |
C10H10N6 |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
2-methyl-4,6,11,13-tetrazatricyclo[8.3.0.03,7]trideca-1(10),2,4,6,8,12-hexaene-5,12-diamine |
InChI |
InChI=1S/C10H10N6/c1-4-7-5(13-9(11)15-7)2-3-6-8(4)16-10(12)14-6/h2-3H,1H3,(H2,11,13,15)(H3,12,14,16) |
Clé InChI |
SHHMMSFAIOQFON-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |
SMILES canonique |
CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |
Autres numéros CAS |
53823-11-3 |
Synonymes |
parazoanthoxanthin A |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




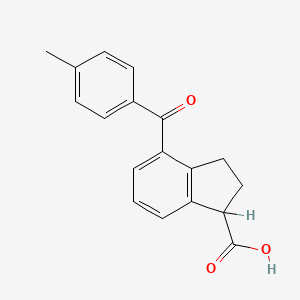
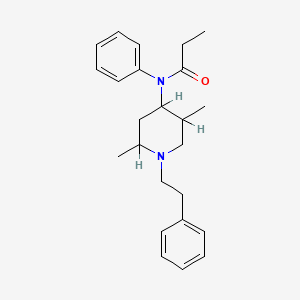
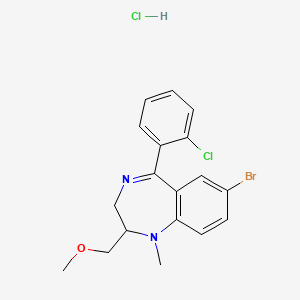
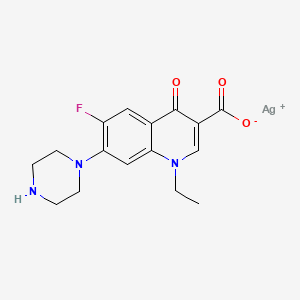
![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazinane-4-carboxylic acid](/img/structure/B1208927.png)
